molecular formula C12H11N3 B587094 1,4-Dimethyl-1H-imidazo[4,5-F]quinoline CAS No. 147057-22-5

1,4-Dimethyl-1H-imidazo[4,5-F]quinoline

Cat. No.: B587094
CAS No.: 147057-22-5
M. Wt: 197.241
InChI Key: ALUABLUVTDASBT-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-imidazo[4,5-f]quinoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for researchers exploring targeted cancer therapies and immunomodulation. This compound belongs to the imidazoquinoline family, a class of nitrogen-containing heterocycles known for their extensive pharmacological profiles . The imidazo[4,5-f]quinoline core structure is recognized for its extended planar aromatic system, which facilitates critical interactions with biological targets such as nucleic acids . Specifically, derivatives sharing this core have demonstrated a potent ability to interact with and stabilize telomeric G-quadruplex DNA, a non-canonical DNA structure formed in guanine-rich regions . Stabilizing these structures can inhibit telomerase activity, an enzyme overexpressed in approximately 85-90% of cancer cells, thereby triggering apoptosis and suppressing tumor proliferation . This mechanism represents a promising strategy for the development of novel anticancer agents, especially against challenging cancers like non-small cell lung cancer (NSCLC) . Furthermore, structure-activity relationship (SAR) studies on closely related imidazo[4,5-f]quinoline analogs have revealed potent in vivo immunostimulatory activities, highlighting the potential of this chemical class in immunology research . Researchers value this compound as a key synthetic intermediate or parent compound for designing new analogs to probe these mechanisms further and to refine the selectivity and efficacy of potential therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8-6-10-9(4-3-5-13-10)12-11(8)14-7-15(12)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUABLUVTDASBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Target Identification and Validation

The validation of molecular targets is a cornerstone of understanding a compound's biological effects. For the imidazoquinoline class, this involves identifying specific proteins and enzymes whose functions are altered upon interaction with the molecule.

Research into related imidazo[4,5-c]quinoline compounds has demonstrated potent inhibitory activity against protein kinases, particularly those in the phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (B549165) (mTOR). acs.orgnih.gov For instance, the imidazo[4,5-c]quinoline-based compound NVP-BEZ235 is a well-documented inhibitor of both PI3K and mTOR. acs.org Docking studies have shown that the imidazo[4,5-c]quinoline scaffold can effectively mimic the adenine (B156593) moiety of ATP, allowing it to bind to the hinge region of the kinase domain. acs.orgnih.gov This interaction is often stabilized by multiple hydrogen bonds. acs.org

Furthermore, broader studies on the quinoline (B57606) scaffold, the parent structure of 1,4-Dimethyl-1H-imidazo[4,5-F]quinoline, have identified the proteasome as a viable target. Certain substituted quinolines act as noncovalent inhibitors of the 20S proteasome, specifically targeting its chymotrypsin-like (CT-L) activity. This inhibition can disrupt protein homeostasis and affect critical cellular signaling pathways, such as NF-κB signaling.

The imidazoquinoline framework is associated with the inhibition of several key enzymes essential for cellular function and proliferation.

Topoisomerase I/II and DNA Gyrase: Quinolone and imidazoquinoline derivatives have been extensively studied as inhibitors of type II topoisomerases, including DNA gyrase and topoisomerase II. mdpi.com These enzymes are critical for managing DNA topology during replication, transcription, and repair. Inhibition typically occurs through the stabilization of a covalent enzyme-DNA intermediate, which leads to double-strand breaks and ultimately, cell death. mdpi.com While some pyridocarbazoles, which share structural similarities, are known topoisomerase II inhibitors, specific data for this compound is not available. mdpi.com

Proteasome: As mentioned, certain quinoline derivatives have been identified as inhibitors of the human proteasome. A lead compound from one study demonstrated an IC₅₀ value of 5.4 μM for the inhibition of the proteasome's chymotryptic-like proteolytic activity. This inhibition is nonpeptidic and noncovalent, offering a different mechanistic approach compared to many clinically used proteasome inhibitors.

Tubulin Polymerization: The quinoline scaffold is also found in compounds that inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division. mdpi.com For example, certain imidazo[4,5-b]pyridine derivatives, which are structurally related to imidazoquinolines, have been shown to interfere with microtubule dynamics. mdpi.com This activity often involves binding to the colchicine (B1669291) site on tubulin, disrupting the assembly of microtubules and arresting cells in the G2/M phase of the cell cycle.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in various diseases. The imidazoquinoline scaffold is a key feature in several potent inhibitors of this pathway. nih.gov Compounds like NVP-BEZ235 and other imidazo[4,5-c]quinoline derivatives function as dual PI3K/mTOR inhibitors. acs.orgnih.gov By blocking the activity of these kinases, they can halt the downstream signaling cascade that promotes cell growth and survival. nih.gov The inhibition of this pathway is a significant mechanism contributing to the anti-proliferative effects observed for this class of compounds. nih.govjlu.edu.cn Studies on related molecules show that they can effectively reduce the phosphorylation of key downstream targets like Akt and the ribosomal protein S6. acs.org

Table 1: Inhibitory Activity of Related Quinolines and Imidazoquinolines on Key Enzymes


Compound ClassTarget EnzymeActivity (IC₅₀)Reference CompoundSource
Substituted QuinolineProteasome (Chymotrypsin-like)5.4 µMLead compound 25 acs.org
Imidazo[4,5-c]quinoline DerivativemTOR64 nMPQQ nih.gov
Imidazo[4,5-b]pyridine DerivativeTubulin Polymerization0.2-0.6 µMCompounds 20, 21, 33
Quinoline DerivativeDNA Gyrase3.39 µMCompound 14
Imidazo[4,5-c]quinoline DerivativePI3Kα4 nMNVP-BEZ235 nih.gov

Note: The data presented is for structurally related compounds and not for this compound itself.

DNA Interaction Studies

Direct interaction with DNA is a known mechanism of action for many heterocyclic compounds, including imidazoquinolines. These interactions can disrupt fundamental processes like DNA replication and repair.

Studies on 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which shares the same core heterocyclic system, provide a model for how these molecules can interact with DNA. nih.gov After metabolic activation, IQ can form covalent DNA adducts, primarily at guanine (B1146940) bases. nih.govnih.gov Structural studies using NMR have revealed that the planar imidazoquinoline moiety can insert itself between DNA base pairs, a mechanism known as intercalation. nih.gov Specifically, a "base-displaced intercalation" model has been described, where the IQ moiety intercalates into the DNA helix, causing the complementary cytosine base to be extruded into the major groove. nih.gov This intercalation is stabilized by stacking interactions with the neighboring base pairs, yet it significantly distorts the DNA structure. nih.gov This mode of binding disrupts the normal helical structure and can interfere with the binding of DNA-processing proteins. rsc.org

The formation of bulky DNA adducts and the distortion of the DNA helix by intercalation have profound effects on DNA replication and integrity. nih.gov The presence of an imidazoquinoline adduct on the DNA template can stall the replication machinery, leading to the arrest of DNA synthesis. nih.gov Furthermore, attempts by the cell to repair these lesions can lead to the formation of DNA strand breaks. nih.gov Studies on IQ have demonstrated a dose-dependent increase in both DNA adducts and DNA strand breaks in cells exposed to its metabolites. nih.gov This damage to DNA integrity, if not properly repaired, can lead to mutations and contribute to the initiation of carcinogenesis. nih.govnih.gov The disruption of enzymes like topoisomerase and DNA gyrase by related quinoline compounds also directly compromises DNA integrity by causing an accumulation of lethal double-strand breaks.

Table 2: Compound Names Mentioned in this Article


Compound NameAbbreviation / Trivial Name
This compound-
NVP-BEZ235-
6-(4-phenoxyphenyl)-N-phenylquinolin-4-aminePQQ
2-amino-3-methylimidazo[4,5-f]quinolineIQ

Cellular Effects and Phenotypes

Impact on Cell Cycle Regulators and Apoptotic Pathways

Investigations into other imidazoquinoline derivatives have demonstrated significant effects on cell cycle progression and the induction of apoptosis. For instance, certain imidazo[1,2-a]quinoxaline (B3349733) derivatives have been shown to arrest the cell cycle in the G2/M phase and trigger programmed cell death. acs.org This is often a hallmark of compounds that interfere with microtubule dynamics or DNA replication.

Furthermore, the well-known imidazoquinoline, Imiquimod, which is a Toll-like receptor 7 (TLR7) agonist, has been reported to have a direct pro-apoptotic effect on cancer cells that involves the mitochondrial pathway. acs.org This suggests that some members of the imidazoquinoline family can induce apoptosis independently of their immune-stimulatory functions. Studies on other quinoline derivatives have also highlighted their ability to induce both apoptosis and autophagy in cancer cells through pathways involving ER stress and the inhibition of Akt/mTOR signaling.

Table 1: Effects of Structurally Related Imidazoquinoline Derivatives on Cell Cycle and Apoptosis

Compound/Derivative ClassCell Line(s)Observed Effect on Cell CycleObserved Effect on Apoptosis
Imidazo[1,2-a]quinoxalinesA375 (Melanoma)G2/M phase arrestInduction of apoptosis
ImiquimodVarious skin cancer cellsNot specifiedInduction of apoptosis via mitochondrial pathway acs.org

This table presents data from studies on related compounds and not on this compound itself.

Influence on Mitochondrial Function

The mitochondrion is a key organelle in the regulation of cell death, and its function can be modulated by various chemical agents. A direct pro-apoptotic effect of Imiquimod has been linked to the mitochondrial pathway, suggesting that it may influence mitochondrial membrane potential or the release of pro-apoptotic factors like cytochrome c. acs.org

Research on novel tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives has shown that they can induce apoptosis in glioblastoma cells through the production of reactive oxygen species (ROS). The generation of ROS is often associated with mitochondrial dysfunction and can lead to a decrease in the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.

Table 2: Mitochondrial Effects of Structurally Related Imidazoquinoline Derivatives

Compound/Derivative ClassCell Line(s)Effect on Mitochondrial Function
ImiquimodVarious skin cancer cellsImplicated in the mitochondrial pathway of apoptosis acs.org
Tetrahydrobenzo(g)imidazo[α-1,2]quinolonesU-87MG (Glioblastoma)Induction of reactive oxygen species (ROS)

This table presents data from studies on related compounds and not on this compound itself.

Computational and in Silico Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial for understanding the potential biological targets of a compound and the nature of its interactions.

Ligand-Protein Interaction Modeling (e.g., with enzyme active sites, TLRs, DNA)

The process of modeling the interaction between 1,4-Dimethyl-1H-imidazo[4,5-F]quinoline and a biological target begins with obtaining the three-dimensional structures of both the ligand and the receptor. The structure of the receptor is often sourced from crystallographic databases like the Protein Data Bank (PDB).

Computational software is then used to place the ligand into the binding site of the receptor in various possible conformations and orientations. nih.gov An algorithm calculates the feasibility of each "pose" based on the geometric and chemical complementarity between the ligand and the target. For imidazoquinoline derivatives, potential targets of interest could include:

Enzyme Active Sites: Many drugs function by inhibiting enzymes. Docking studies can predict whether this compound can fit into the active site of enzymes like cytochrome P450s or kinases, potentially modulating their activity. nih.govresearchgate.net

Toll-Like Receptors (TLRs): Some imidazoquinoline compounds are known to be potent immunostimulants through their interaction with TLRs. Docking simulations can explore the binding of this compound to the ligand-binding domain of these receptors.

DNA: The planar structure of the quinoline (B57606) ring system suggests a potential for intercalation between DNA base pairs. Molecular docking can model this interaction, which is a mechanism of action for certain anticancer agents.

These models visualize the specific amino acid residues or nucleotides that interact with the ligand, providing a structural basis for its potential biological effects. nih.gov

Prediction of Binding Affinities and Intermolecular Interactions

Beyond predicting the orientation, docking algorithms employ scoring functions to estimate the binding affinity between the ligand and the target. nih.gov This affinity is typically expressed as a negative Gibbs free energy of binding (ΔG), where a more negative value indicates a more favorable and stable interaction. researchgate.net These scores are calculated by summing the energies of various intermolecular interactions:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H group in the imidazole (B134444) ring) and acceptors (like oxygen or nitrogen atoms in the receptor).

Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand (such as the methyl groups and aromatic rings) and hydrophobic pockets in the receptor. nih.gov

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.

Electrostatic Interactions: Attractions or repulsions between charged or polar groups.

For quinoline derivatives, binding affinities can range significantly depending on the target protein, with values often falling in the -5 to -9 kcal/mol range in published studies. researchgate.net By comparing the predicted binding affinity of this compound to that of known inhibitors or native ligands, researchers can make an initial assessment of its potential potency. uobaghdad.edu.iq

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. abjournals.org QSAR models are built on the principle that the activity of a molecule is a direct function of its structural and physicochemical properties.

To develop a QSAR model for compounds related to this compound, a dataset of structurally similar imidazoquinoline derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. nih.gov For each compound in this "training set," a large number of molecular descriptors are calculated. These can include:

Electronic Descriptors: Dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Topological Descriptors: Describing molecular branching and connectivity.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create a model that best correlates a combination of these descriptors with the observed activity. fda.govfrontiersin.orgfda.gov Once a statistically robust and validated QSAR model is developed, it can be used to predict the biological activity of new compounds, like this compound, based solely on its calculated descriptors. nih.gov This allows for the prioritization of compounds for synthesis and testing.

In Silico ADMET Predictions and Physicochemical Property Assessments

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools provide a rapid, preliminary assessment of these crucial pharmacokinetic and safety parameters. nih.govacdlabs.comsimulations-plus.com

Assessment of Drug-likeness Parameters (e.g., Lipinski's Rule of Five)

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses physicochemical properties consistent with known orally active drugs. The most famous guideline is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a compound violates two or more of the following rules:

Molecular Weight (MW) ≤ 500 Daltons

LogP ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

For this compound, these parameters can be calculated from its structure.

Table 1: Calculated Physicochemical and Drug-likeness Properties for this compound

Property Value Lipinski's Rule (Limit) Compliance
Molecular Formula C12H11N3 N/A N/A
Molecular Weight 197.24 g/mol ≤ 500 Yes
Hydrogen Bond Donors 1 ≤ 5 Yes
Hydrogen Bond Acceptors 3 ≤ 10 Yes
LogP (Calculated) ~2.5 - 3.0 ≤ 5 Yes
Molar Refractivity 60.15 ± 0.3 cm³ 40-130 Yes

Note: Calculated values are derived from computational algorithms and may vary slightly between different software packages. The data presented indicates that this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

Conceptual Density Functional Theory (DFT)-based Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is a branch of quantum chemistry that provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from a molecule's electron density. mdpi.com These calculations yield reactivity descriptors that help predict how and where a molecule will react. researchgate.net This is valuable for understanding potential metabolic pathways and off-target interactions. acs.org

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules are generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

In addition to these global properties, DFT can calculate local reactivity descriptors, such as the Fukui function , which identifies the specific atoms within the molecule that are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species). nih.gov This analysis can pinpoint the likely sites of metabolism by enzymes like cytochrome P450s, which often involves oxidation at electron-rich centers. mdpi.com

Table 2: Key Conceptual DFT-Based Chemical Reactivity Descriptors

Descriptor Definition Chemical Interpretation
Chemical Potential (μ) First derivative of energy with respect to the number of electrons (N). Describes the escaping tendency of electrons; related to electronegativity.
Chemical Hardness (η) Second derivative of energy with respect to N. Measures resistance to charge transfer; "hard" molecules are less reactive.
Global Softness (S) The inverse of chemical hardness (1/η). Measures the polarizability of a molecule; "soft" molecules are more reactive.
Electrophilicity Index (ω) A measure of energy lowering upon maximal electron flow. Quantifies the electron-accepting (electrophilic) character of a molecule.

| Fukui Function (f(r)) | The change in electron density at a point r when the number of electrons changes. | Identifies the most reactive sites in a molecule for electrophilic or nucleophilic attack. |

These computational approaches provide a powerful, multi-faceted initial evaluation of this compound, guiding further experimental investigation into its potential as a biologically active agent.

Advanced Research Methodologies in the Study of 1,4 Dimethyl 1h Imidazo 4,5 F Quinoline

In Vitro Assay Systems

In vitro assays represent the foundational step in characterizing the biological effects of imidazoquinoline derivatives. These systems utilize cultured cells, isolated enzymes, and microorganisms to assess specific activities such as cytotoxicity, enzyme inhibition, and antimicrobial effects in a controlled laboratory setting.

Cell-based assays are crucial for determining the effects of imidazoquinoline compounds on cell viability and growth, particularly in the context of anticancer research. sciltp.com A variety of human cancer cell lines are employed to screen for antiproliferative and cytotoxic properties.

Commonly used techniques include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability. nih.govnih.gov In this colorimetric assay, viable cells reduce the yellow tetrazolium dye to purple formazan crystals. nih.gov The intensity of the color is proportional to the number of living cells, allowing for the calculation of metrics like the IC50 value (the concentration of a compound that inhibits cell growth by 50%).

Research on various imidazo[4,5-c]quinoline derivatives has demonstrated significant cytotoxic activity against multiple cancer cell lines. researchgate.netnih.gov These assays help identify lead compounds and provide insights into their potency and selectivity against different types of cancer. For example, studies have evaluated derivatives against breast (MCF-7), colon (LS174T, HCT-116), melanoma (A375, M4Be), and leukemia (HL-60) cell lines. nih.govnih.gov The results from these screenings guide further investigation into the mechanisms of action, such as the induction of apoptosis (programmed cell death).

Cytotoxicity of Imidazoquinoline Derivatives in Cancer Cell Lines
Compound ClassCell LineAssay TypeKey FindingSource
1,4-diaryl substituted imidazo[4,5-c]quinolinesVariousMTT AssayIdentified 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline with an IC50 of 103.3 μM. researchgate.netnih.gov
Imidazo[1,2-a]quinoxaline (B3349733) derivativesA375 (Melanoma)Cytotoxicity AssayCompounds showed 2-45 times more activity than the reference drug imiquimod. nih.gov
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)MTT AssayExhibited good cytotoxic activity with IC50 values between 0.314 and 4.65 μg/cm³.
4,6-disubstituted quinazoline derivativesHCT-116 (Colon), MCF-7 (Breast)Antiproliferative AssayShowed substantial antiproliferative activity and PI3K inhibitory activity. nih.gov

The mechanism of action for many therapeutic agents involves the inhibition of specific enzymes. nih.gov For the imidazoquinoline class, enzyme inhibition assays are critical for identifying molecular targets. A key pathway investigated is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB/Akt) signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation and survival. nih.gov

Studies have successfully identified imidazo[4,5-c]quinoline derivatives as potent modulators of the PI3K/PKB pathway. nih.gov Assays are designed to measure the activity of the target enzyme (e.g., PI3K) in the presence of varying concentrations of the test compound. This allows for the determination of inhibitory potency, often expressed as an IC50 value. nih.gov Other enzymes targeted by quinoline (B57606) derivatives include topoisomerases and tyrosine kinases. These findings are crucial for understanding the compound's mechanism and for optimizing its structure to enhance potency and selectivity. nih.gov

Derivatives of the imidazoquinoline scaffold have been investigated for their potential as antimicrobial agents. nih.gov Standardized antimicrobial susceptibility testing methods are employed to evaluate their efficacy against a panel of pathogenic bacteria and fungi. acs.org

Two common methods are:

Disc Diffusion (Agar Diffusion): In this method, a paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a "zone of inhibition" around the disc. semanticscholar.org The diameter of this zone is indicative of the compound's antimicrobial activity. nih.gov

Broth Microdilution: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov The assay involves preparing serial dilutions of the compound in a liquid growth medium in a microtiter plate, followed by inoculation with the microorganism. nih.govresearchgate.net

These methods have been used to test imidazoquinoline hybrids against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Cryptococcus neoformans and Candida albicans. semanticscholar.orgnih.govresearchgate.net

Antimicrobial Activity of Imidazoquinoline Hybrids
Compound SeriesOrganismMethodResult (MIC)Source
Quinoline-based hydroxyimidazolium hybrids (7c-d)Cryptococcus neoformansMicrobroth Dilution15.6 µg/mL nih.govresearchgate.net
Quinoline-based hydroxyimidazolium hybrids (7c-d)Candida spp.Microbroth Dilution62.5 µg/mL nih.govresearchgate.net
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureusMicrobroth Dilution2 µg/mL nih.gov
Quinoline-based hydroxyimidazolium hybrid (7b)Mycobacterium tuberculosis H37RvMicrobroth Dilution10 µg/mL nih.govresearchgate.net
Thio-imidazoquinoline (5f)S. aureus, A. hydrophila, S. typhiMIC AnalysisDemonstrated better MIC activity compared to other derivatives. nih.gov

Certain imidazoquinoline compounds are known to be potent immune response modifiers. nih.gov Their activity is often mediated through the activation of Toll-like receptors (TLRs), particularly TLR7. nih.govnih.gov Immunological assays are essential to quantify this immune-stimulating effect.

A primary method involves co-culturing immune cells, such as human peripheral blood mononuclear cells (hPBMCs), with the test compound. nih.gov Following incubation, the cell culture supernatant is collected and analyzed for the presence of key cytokines. The concentration of cytokines like Interferon-alpha (IFNα), a key antiviral and immunoregulatory molecule, can be measured using an enzyme-linked immunosorbent assay (ELISA). The release of such cytokines indicates the activation of an innate immune response pathway by the compound. nih.govnih.gov These assays have confirmed that imidazo[4,5-c]quinoline agonists can selectively activate the TLR7 receptor at low nanomolar concentrations, leading to significant IFNα release. nih.govnih.gov

In Vivo Preclinical Models (Animal Studies)

Following promising in vitro results, candidate compounds are advanced to in vivo preclinical models, primarily using animals, to assess their efficacy and behavior in a whole biological system.

To evaluate the therapeutic potential of imidazoquinoline derivatives in a living organism, researchers use established animal models that mimic human diseases.

Animal Tumor Models: In oncology research, xenograft models are commonly used. nih.gov In these models, human cancer cells are implanted into immunocompromised mice (e.g., athymic nude mice). nih.govnih.gov Once a tumor is established, the mice are treated with the test compound. The efficacy is measured by monitoring tumor size and growth rate over time compared to control groups treated with a vehicle or a standard-of-care drug. nih.gov Studies with imidazoquinoxaline derivatives in M4Be xenografted mice have shown a significant decrease in tumor size following treatment. nih.gov

Trypanosomiasis Models: For infectious diseases like Human African Trypanosomiasis (HAT), mouse models are indispensable. nih.govresearchgate.net The disease, caused by the Trypanosoma parasite, progresses to a central nervous system (CNS) stage. nih.gov Efficacy studies involve infecting mice with the parasite and then administering the test compound. researchgate.net Researchers have developed brain-penetrant quinoline-based compounds that have demonstrated a cure in a stage II mouse efficacy model of HAT, highlighting their potential to treat the advanced neurological stage of the disease. nih.govresearchgate.net

These in vivo models provide critical data on the real-world potential of a compound, bridging the gap between laboratory findings and potential clinical applications. nih.gov

Pharmacodynamic Endpoints in Animal Models

Pharmacodynamic (PD) endpoints in animal models are essential for characterizing the biochemical and physiological effects of a compound and its mechanism of action. In the study of 1,4-Dimethyl-1H-imidazo[4,5-F]quinoline, these endpoints would serve to connect its concentration in the body with its observed biological effects. Researchers would typically select specific biomarkers to monitor the compound's activity.

Key pharmacodynamic endpoints could include the modulation of specific enzymes, changes in the levels of signaling molecules, or the expression of target genes in tissues of interest following administration of the compound. For instance, if the compound is hypothesized to target a particular kinase, a PD endpoint would be the measurement of the phosphorylation status of that kinase's substrate in tumor tissues from treated animal models. These studies provide critical insights into the compound's in vivo mechanism and help establish a potential therapeutic window.

Biophysical and Spectroscopic Characterization of Molecular Interactions

Electronic Absorption and Circular Dichroism Spectroscopy for DNA Binding

Electronic absorption (UV-Visible) spectroscopy and Circular Dichroism (CD) spectroscopy are powerful techniques for investigating the binding of small molecules like this compound to biological macromolecules such as DNA. mdpi.comnih.gov

Electronic Absorption Spectroscopy: This method is used to monitor the formation of a complex between the compound and DNA. When a small molecule binds to DNA, changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) or a change in molar absorptivity (hyperchromism or hypochromism), can be observed. These changes provide evidence of interaction and can be used to calculate binding constants (Kb), which quantify the affinity of the compound for DNA.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of chiral molecules like DNA. mdpi.com The B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Upon binding of a ligand, such as this compound, perturbations in the DNA's conformation can lead to significant changes in its CD spectrum. mdpi.com For example, intercalation of the molecule between DNA base pairs typically induces a significant increase in the intensity of both the positive and negative bands, along with a red shift in the zero-crossing point. In contrast, groove binding usually causes less pronounced changes. These spectral alterations provide valuable information about the mode of binding and the resulting conformational changes in the DNA structure. mdpi.comresearchgate.net

Table 1: Hypothetical Spectroscopic Data for this compound-DNA Interaction This table illustrates the type of data generated from spectroscopic studies. The values are for illustrative purposes only.

Spectroscopic Parameter Free Compound/DNA Compound-DNA Complex Interpretation
UV-Vis λmax 340 nm 348 nm Bathochromic shift, suggesting interaction
Molar Absorptivity 1.2 x 104 M-1cm-1 0.9 x 104 M-1cm-1 Hypochromism, indicative of intercalation
CD Positive Band +8 mdeg at 275 nm +12 mdeg at 278 nm Increased intensity, suggesting B-form stabilization or intercalation

| CD Negative Band | -10 mdeg at 245 nm | -15 mdeg at 247 nm | Increased intensity, consistent with intercalation |

Advanced Spectroscopic Techniques for Ligand-Target Interactions

Beyond basic UV-Vis and CD spectroscopy, other advanced techniques are employed to gain a deeper understanding of the interactions between this compound and its biological targets.

Fluorescence Spectroscopy: This sensitive technique can be used if the compound or its target possesses intrinsic fluorescence (e.g., tryptophan residues in a protein). The binding event can lead to quenching of this fluorescence, and the extent of quenching can be analyzed to determine binding affinities and stoichiometry.

Mass Spectrometry (MS): Soft ionization mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), are powerful tools for studying non-covalent ligand-target interactions. frontiersin.org MS can directly detect the complex formed between this compound and its target protein or nucleic acid, providing information on binding stoichiometry and dissociation constants. frontiersin.org

Molecular and Cellular Biology Techniques

Western Blotting for Protein Expression and Pathway Analysis

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins within a cell or tissue sample. researchgate.netnih.gov In the context of this compound research, this method is invaluable for dissecting the compound's impact on cellular signaling pathways.

After treating cells with the compound, total protein is extracted, separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to a target protein. diagenode.com For example, researchers might investigate proteins involved in cell proliferation (e.g., Cyclin D1), apoptosis (e.g., Bcl-2, Caspase-3), or specific signaling cascades. By comparing the protein levels in treated versus untreated cells, one can determine if the compound upregulates or downregulates key proteins, thereby elucidating its mechanism of action. researchgate.net

Table 2: Example of Western Blot Analysis of HCT116 Cells Treated with this compound This table represents potential findings from a Western blot experiment. Data is hypothetical.

Protein Target Control (Relative Density) Treated (Relative Density) Fold Change Implied Effect
p53 1.0 2.5 +2.5 Activation of tumor suppressor pathway
Bcl-2 1.0 0.4 -2.5 Downregulation of anti-apoptotic protein
Cleaved Caspase-3 1.0 3.2 +3.2 Induction of apoptosis execution

| Cyclin D1 | 1.0 | 0.3 | -3.3 | Inhibition of cell cycle progression |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a high-throughput technique that allows for the rapid analysis of single cells in a suspension. nih.govresearchgate.net It is extensively used to assess the effects of compounds like this compound on cell cycle progression and apoptosis.

Cell Cycle Analysis: Cells are treated with the compound, fixed, and stained with a fluorescent dye that intercalates into DNA, such as propidium iodide (PI). The fluorescence intensity of each cell is directly proportional to its DNA content. Flow cytometry can then distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). nih.govresearchgate.net An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Apoptosis Analysis: Apoptosis, or programmed cell death, can be quantified using an Annexin V/PI staining assay. Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). researchgate.net A time-dependent increase in the population of apoptotic cells following treatment provides strong evidence of the compound's apoptosis-inducing activity. researchgate.net

Table 3: Illustrative Flow Cytometry Data on K562 Cells after 48h Treatment This table shows a typical format for reporting flow cytometry results. The data is for illustrative purposes.

Treatment Group % G0/G1 Phase % S Phase % G2/M Phase % Apoptotic Cells (Annexin V+)
Control (Untreated) 55% 30% 15% 4.5%
This compound 70% 15% 15% 35.2%

| Interpretation | G1 phase arrest | Decrease in DNA synthesis | No change in G2/M | Significant induction of apoptosis |

Future Perspectives and Translational Research Directions Preclinical

Elucidation of Detailed Molecular Mechanisms

There is no specific information available detailing the molecular mechanisms of 1,4-Dimethyl-1H-imidazo[4,5-f]quinoline. Research on related compounds, such as certain imidazo[4,5-c]quinolines, has shown they can act as agonists for Toll-like receptors (TLRs), particularly TLR7, which leads to the activation of immune pathways like NFκB and the subsequent release of cytokines. bldpharm.com Other imidazoquinoline derivatives have been investigated as kinase inhibitors or adenosine (B11128) receptor antagonists. acs.orgresearchgate.net However, the specific molecular targets and signaling pathways for the 1,4-dimethyl-1H-imidazo[4,5-f] isomer have not been reported.

Exploration of Unexplored Preclinical Therapeutic Avenues

Given the absence of foundational mechanistic studies, no preclinical therapeutic avenues have been explored for this compound. The therapeutic potential of other imidazoquinolines is diverse, ranging from antiviral and anticancer activities driven by immune stimulation to roles in treating diseases like African Sleeping Sickness by inhibiting parasitic kinases. acs.orgjlu.edu.cn Some have also been explored for their effects on the central nervous system, acting as dopamine (B1211576) agonists. bldpharm.com Without initial biological screening data, the potential applications of this compound remain purely speculative.

Development of Next-Generation Imidazoquinoline Analogs

The development of next-generation analogs is a standard step in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This process often involves creating a structure-activity relationship (SAR) by synthesizing and testing a library of related molecules. bldpharm.comresearchgate.net For instance, research on other imidazoquinolines has focused on substitutions at various positions to enhance affinity for targets like the adenosine A1 receptor or to improve potency as TLR7 agonists. bldpharm.comresearchgate.net There is no evidence in the available literature of such a development program for analogs based on the this compound structure.

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery often integrates computational modeling with experimental techniques. Pharmacophore modeling, for example, can predict how a molecule might interact with a biological target, guiding the synthesis of new derivatives. nih.gov Experimental methods like X-ray crystallography can then be used to validate these predictions by showing the exact binding mode of a compound. acs.org Furthermore, advanced analytical techniques such as NMR, HPLC, and mass spectrometry are crucial for characterizing new chemical entities. mdpi.com While these methodologies are standard in the field, their specific application to this compound has not been documented in research publications.

Q & A

(Basic) What synthetic strategies are recommended for optimizing the yield of 1,4-Dimethyl-1H-imidazo[4,5-F]quinoline?

A multi-step approach involving condensation and cyclization reactions is commonly employed. Starting with nitro-substituted quinoline precursors (e.g., 6-nitroquinoline-5-amine), reduction using SnCl₂ yields diamine intermediates, which are subsequently condensed with aldehydes and cyclized to form the imidazo[4,5-f]quinoline scaffold . Key parameters include reaction temperature (optimized at 60–80°C for cyclization), solvent polarity (ethanol or DMF), and stoichiometric ratios of reagents (1:1.2 for diamine to aldehyde). Characterization via 1H^1H-NMR, IR, and elemental analysis ensures structural fidelity .

(Advanced) Which in vitro models are suitable for assessing the mutagenic potential of this compound?

The Ames test (Salmonella typhimurium TA98 strain) is the gold standard, particularly for detecting frameshift mutations induced by heterocyclic amines. Dose-response studies (0.1–100 µg/plate) with metabolic activation (S9 liver homogenate) are critical. Contradictory results may arise due to variations in S9 source (e.g., Aroclor-1254-induced rat liver) or interference from antimutagenic agents in test matrices . Complementary assays, such as the umu test (TA1535/pSK1002), can validate SOS response activation .

(Advanced) What methodologies are effective for detecting DNA adducts formed by this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., 13C^{13}C-labeled adducts) provides high specificity. 32P^{32}P-Postlabeling is an alternative for low-abundance adducts, with detection limits <1 adduct per 10910^9 nucleotides. Tissue-specific adduct profiling (e.g., colon, liver) in Fischer 344 rats is recommended for in vivo studies .

(Advanced) How should researchers design experiments to evaluate antimutagenic agents against this compound?

Co-incubation assays in the Ames test with candidate inhibitors (e.g., cruciferous vegetable extracts or probiotics like Bifidobacterium longum BB536) at 1–10 mg/plate can quantify suppression of mutagenicity. Dose-dependent inhibition curves (IC₅₀ calculations) and mechanistic studies (e.g., modulation of CYP1A2 activity) are critical. Use boiled extracts to differentiate heat-labile (e.g., enzymes) vs. stable inhibitors (e.g., polyphenols) .

(Basic) Which analytical techniques are optimal for quantifying this compound in biological matrices?

Reverse-phase HPLC with fluorescence detection (ex/em: 265/390 nm) achieves nanogram-level sensitivity. For complex matrices (e.g., cooked meat), solid-phase extraction (C18 cartridges) and gradient elution (acetonitrile/ammonium acetate buffer) reduce interference. Validation via spike-recovery experiments (80–120% recovery) and inter-day precision (<15% RSD) is essential .

(Advanced) What metabolic pathways and cytochrome P450 isoforms are involved in its bioactivation?

CYP1A2 is the primary isoform responsible for N-hydroxylation, forming reactive intermediates that bind DNA. Competitive inhibition assays with furafylline (CYP1A2 inhibitor) in human liver microsomes can confirm metabolic activation. Secondary pathways (e.g., glucuronidation via UGT1A1) may reduce mutagenicity and should be profiled using recombinant enzymes .

(Advanced) Which in vivo models and endpoints are appropriate for carcinogenicity studies?

Fischer 344 rats fed 0.01–0.1% dietary concentrations for 24–52 weeks are standard. Endpoints include tumor incidence (e.g., hepatocellular carcinoma), preneoplastic lesions (GST-P+ foci), and adduct levels in target organs. Pair with congenic mice (e.g., Ah-responsive C57BL/6) to explore genetic susceptibility .

(Advanced) How do structural modifications influence the compound’s biological activity?

Methylation at the 3-position (e.g., 2-amino-3,4-dimethylimidazo[4,5-f]quinoline, MeIQ) enhances mutagenic potency compared to non-methylated analogs. Substituent effects can be systematically tested using QSAR models and in silico docking (e.g., binding affinity to aryl hydrocarbon receptor) .

(Basic) How can researchers validate novel synthetic routes for this compound?

Reproducibility is confirmed by comparing spectral data (e.g., 1H^1H-NMR δ 7.26–7.76 ppm for aromatic protons) and melting points (126–128°C) with literature values. Intermediate isolation (e.g., N6-benzylidene derivatives) and HR-MS analysis (m/z 245 [M+^+) ensure stepwise fidelity .

(Advanced) How should contradictory data in mutagenicity assays be addressed?

Contradictions often arise from assay-specific variables:

  • S9 metabolic activity : Standardize S9 lot sources and protein concentrations (e.g., 10% v/v).
  • pH sensitivity : Maintain pH 7.4 in incubation mixtures to stabilize reactive metabolites.
  • Matrix effects : Pre-treat samples (e.g., centrifugal filtration) to remove interfering compounds .

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